

Comparative In Vitro Efficacy of Substituted Phenylbenzoate and Benzothiazole Derivatives

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Compound of Interest

Compound Name: *Methyl 2-hydroxy-4-phenylbenzoate*

Cat. No.: *B176660*

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A comprehensive analysis of the biological activities of various benzoate and benzothiazole derivatives, providing key experimental data and methodologies for researchers in drug discovery and development.

While specific experimental data on the in vitro efficacy of "**Methyl 2-hydroxy-4-phenylbenzoate**" derivatives is not readily available in the current scientific literature, a review of structurally related substituted phenylbenzoates and benzothiazole derivatives reveals a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative overview of the in vitro performance of these related compound classes, supported by experimental data from various studies.

I. Cytotoxicity of Novel Benzoate and Benzothiazole Derivatives

The in vitro cytotoxicity of novel benzoate and benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency, is summarized below for selected compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Benzothiazole Hydrochloride Derivatives

Compound	Cell Line	Cancer Type	IC50 (µM)
YLT322	HepG2	Hepatocellular Carcinoma	0.39[1]
A549	Lung Carcinoma		1.25[1]
MCF-7	Breast Adenocarcinoma		2.11[1]
HCT-116	Colon Carcinoma		3.54[1]
PB11	U87	Glioblastoma	<0.05[2]
HeLa	Cervical Cancer		<0.05[2]

Table 2: In Vitro Cytotoxicity (IC50) of Benzoate-Triphenylphosphonium (TPP⁺) Conjugates in Colon Cancer Cell Lines after 48h Treatment

Compound	HCT-15 IC50 (µM)	COLO 205 IC50 (µM)	Non-tumor (CCD 841 CoN) IC50 (µM)	Selectivity Index (HCT- 15)	Selectivity Index (COLO 205)
SA-TPP+C10	12.5	10.2	>50	>4	>4.9
GA-TPP+C10	5.0	1.2	50	10[3]	41[3]
TPP+C10	18.2	15.5	>50	>2.7	>3.2

Table 3: In Vitro Cytotoxicity (LC50) of Methyl Benzoate (MB), Ethyl Benzoate (EB), and Vinyl Benzoate (VB)

Compound	HEK293 (Kidney) LC50 (mM)	CACO2 (Colon) LC50 (mM)	SH-SY5Y (Neuronal) LC50 (mM)
MB	13.2[4]	20.6[4]	11.0[4]
EB	6.9[4]	Not Available	7.3[4]
VB	5.4[4]	Not Available	6.1[4]

II. Anti-inflammatory Activity of Phenylbenzohydrazides and Chromen-4-one Derivatives

Several studies have investigated the anti-inflammatory potential of benzoate derivatives by assessing their ability to inhibit key inflammatory mediators and enzymes.

Table 4: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Phenylbenzohydrazides (INLs) in LPS-stimulated RAW 264.7 Macrophages

Compound (at 30 μ M)	IL-6 Inhibition (%)	TNF- α Inhibition (%)	Nitric Oxide (NO) Inhibition (%)
INL-06	Significant	Significant	Significant[5]
INL-07	Significant	Significant	Significant[5]
INL-10	Significant	Significant	Significant[5]
INL-11	Most Potent	Significant	Significant[5]

Table 5: In Vitro Cyclooxygenase (COX) Inhibition by 2-Phenyl-4H-chromen-4-one Derivatives

Compound	COX-1 IC50 (µM)	COX-2 IC50 (µM)	Selectivity Index (COX-1/COX-2)
5d	20.1	0.07[6]	287.1[6]
Celecoxib (Reference)	24.3	0.06[6]	405[6]

III. Antimicrobial Activity of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoates

Derivatives of benzoate esters have also been explored for their antimicrobial properties. A series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates demonstrated notable activity against various mycobacterial and bacterial strains.

Table 6: In Vitro Antimicrobial Activity (MIC) of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoates

Compound	M. tuberculosis (µM)	M. kansasii (µM)	S. aureus (µM)	MRSA (µM)
4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate	0.25 - 1[7]	0.5 - 2[7]	>8	>8
Derivative with highest Gram-positive activity	1 - 4	2 - 8	0.49[7]	0.98[7]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays mentioned in this guide.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

- Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a density of 4×10^4 cells/well and incubate for 4 hours.
 - Compound Treatment: Add fresh medium containing the test compounds at various concentrations to each well and incubate for the desired period (e.g., 48 hours).
 - MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
 - Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.[1]

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

- Principle: LDH is a stable enzyme present in the cytoplasm that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.
- Procedure:

- Cell Seeding and Treatment: Seed 2.5×10^4 cells per well in a 96-well plate, incubate for 24 hours, and then treat with the test compounds for 48 hours.[2]
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[2]
- LDH Reaction: Add the LDH reaction mixture according to the manufacturer's instructions.
- Incubation: Incubate the plate in the dark at room temperature for a specified time.
- Absorbance Measurement: Measure the absorbance at the recommended wavelength.
- Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.[1]

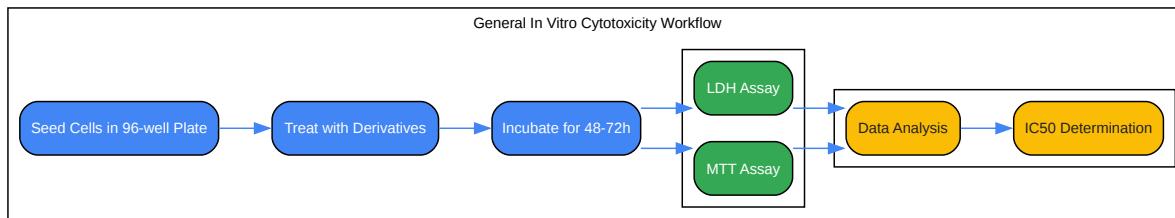
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isozymes.

- Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2. The inhibition of this activity is quantified.
- Procedure:
 - Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
 - Incubation: Pre-incubate the enzyme with the test compound at various concentrations in a reaction buffer.
 - Reaction Initiation: Initiate the reaction by adding arachidonic acid.
 - Detection: Measure the production of prostaglandin G2, often through a colorimetric or fluorometric method.
 - Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

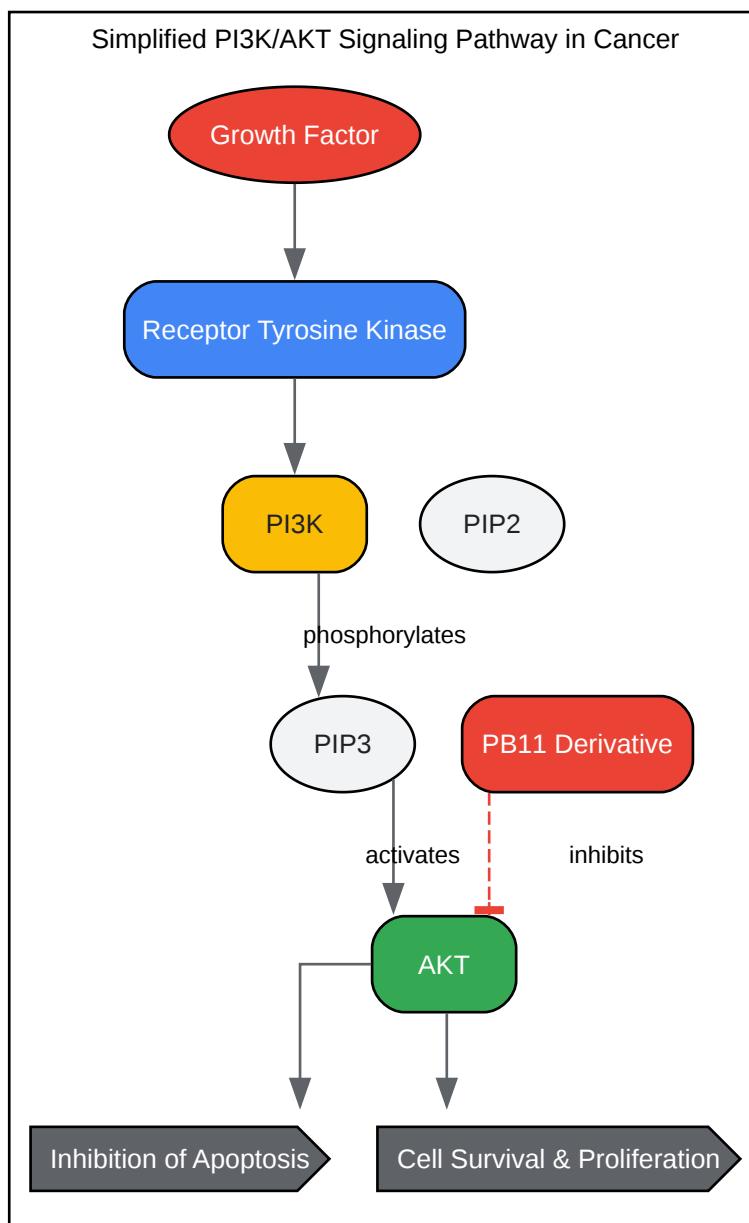
V. Visualizations of Methodologies and Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and signaling pathways.



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Caption: General workflow for in vitro cytotoxicity assessment.



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Caption: PI3K/AKT pathway and the inhibitory action of PB11.

In conclusion, while data for "**Methyl 2-hydroxy-4-phenylbenzoate**" derivatives remains elusive, the broader classes of substituted phenylbenzoates and related heterocyclic compounds represent a promising area for the development of new therapeutic agents. The experimental protocols and comparative data presented here offer a foundational guide for researchers aiming to explore the potential of these and other novel chemical entities.

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